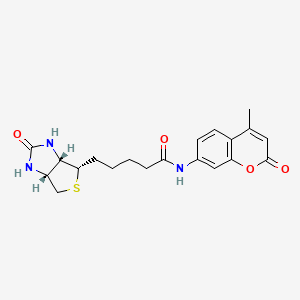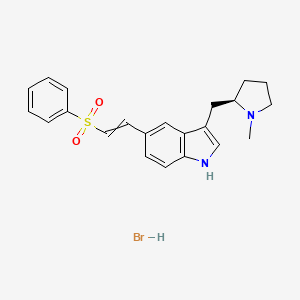
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr (also known as 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol) is an organic compound with a molecular weight of 442.5 g/mol. It is a synthetic molecule that has been used in scientific research for a variety of purposes. This compound has attracted the attention of researchers due to its potential applications in the fields of medicinal chemistry and drug design.
科学的研究の応用
5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol has been used in scientific research for a variety of applications. It has been used as a substrate for the synthesis of novel indole derivatives, which are potentially useful for medicinal chemistry and drug design. It has also been used in the synthesis of a range of other compounds, such as indole alkaloids, indole-3-carboxylic acid derivatives, and indole-3-acetic acid derivatives.
作用機序
The mechanism of action of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol is not yet fully understood. However, it is believed that the compound acts as a prodrug, which is metabolized by the body to produce active metabolites that exert their effects on the body. It is also believed that the compound may act as a modulator of certain cellular processes, such as transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol are not yet fully understood. However, the compound has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have potential therapeutic effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
実験室実験の利点と制限
The advantages of using 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol in lab experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored at room temperature for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very reactive and may require the use of catalysts or other reagents to achieve the desired reaction.
将来の方向性
The potential future directions for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol include further research into its mechanism of action, as well as its potential therapeutic applications. It may also be useful in the synthesis of novel indole derivatives and other compounds for use in medicinal chemistry and drug design. In addition, further research into the compound’s biochemical and physiological effects may reveal new therapeutic applications. Finally, further research into the compound’s advantages and limitations for lab experiments may lead to more efficient synthesis methods.
合成法
The synthesis method for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol involves a series of steps. First, 2-benzene sulfonyl chloride is reacted with 1-methylpyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol, along with a byproduct, sodium chloride. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
特性
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

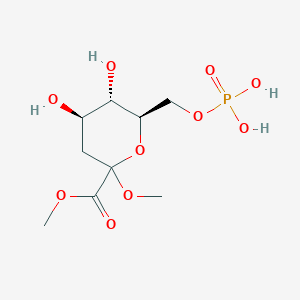

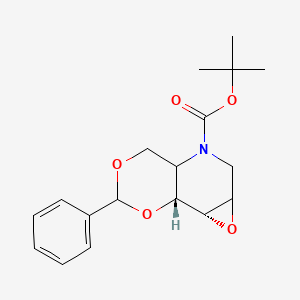
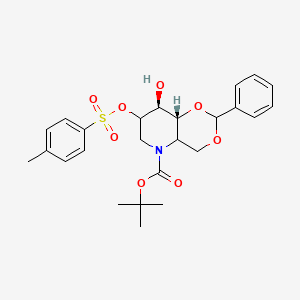
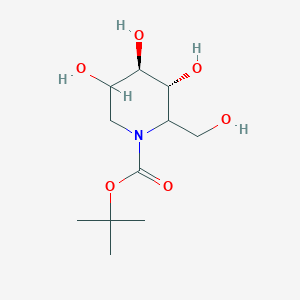
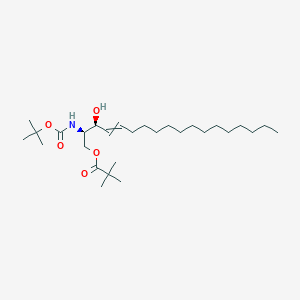
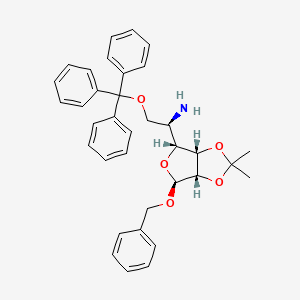

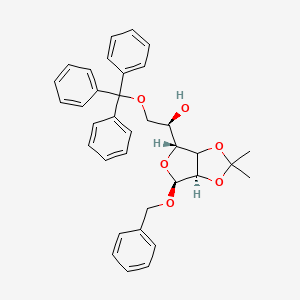
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)



